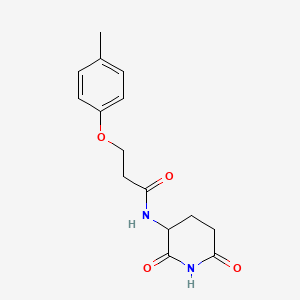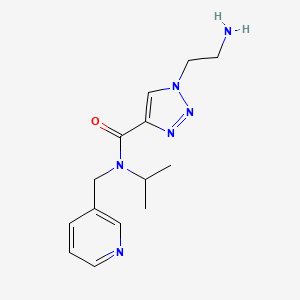
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide, also known as APTC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide involves its ability to inhibit the activity of various enzymes and signaling pathways. 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell differentiation. 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has also been shown to inhibit the activity of phosphodiesterases (PDEs), which play a role in regulating intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to induce apoptosis and suppress angiogenesis by inhibiting the activity of HDACs and PDEs. In neurons, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity by regulating intracellular signaling pathways. In immune cells, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, its potential applications in various fields, and its availability for purchase. However, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide, including its potential applications in cancer therapy, neuroprotection, and immunomodulation. Further research is needed to fully understand the mechanism of action of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide and its potential applications in various fields. Additionally, research is needed to evaluate the safety and efficacy of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide in preclinical and clinical studies.
Synthesis Methods
The synthesis of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-4H-1,2,4-triazole-5(4H)-one with 2-bromo-N-isopropylpropan-2-amine in the presence of potassium carbonate. The resulting intermediate product is then reacted with 2-aminoethylamine to form 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide.
Scientific Research Applications
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been studied for its potential neuroprotective effects against oxidative stress and excitotoxicity. In immunology, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
properties
IUPAC Name |
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-11(2)20(9-12-4-3-6-16-8-12)14(21)13-10-19(7-5-15)18-17-13/h3-4,6,8,10-11H,5,7,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVGZFHIMUVJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=CC=C1)C(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)
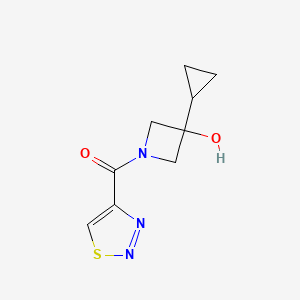
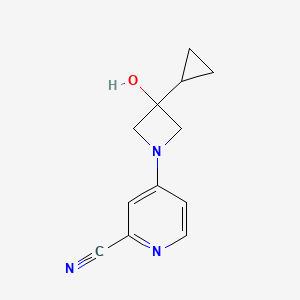
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
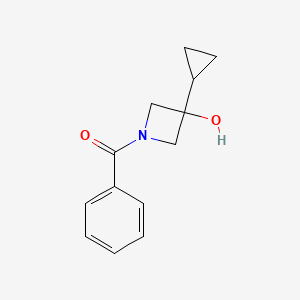
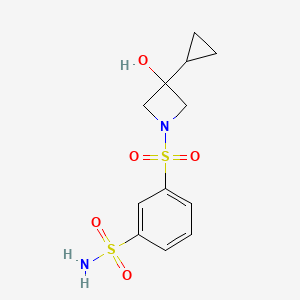
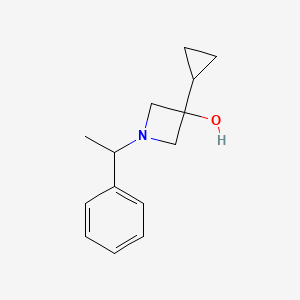
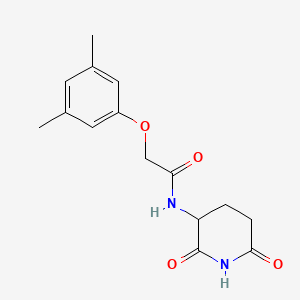
![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)
